REACTION_CXSMILES
|
C[N:2]1C(=O)CCC1.N.Br[C:10]1[CH:18]=[C:17]([CH3:19])[C:16]2[C:12](=[CH:13][N:14]([C:20]([CH3:23])([CH3:22])[CH3:21])[N:15]=2)[CH:11]=1.C(OCC)(=O)C>[Cu](I)I.O.CCCCCC>[C:20]([N:14]1[CH:13]=[C:12]2[C:16]([C:17]([CH3:19])=[CH:18][C:10]([NH2:2])=[CH:11]2)=[N:15]1)([CH3:23])([CH3:22])[CH3:21]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CN1CCCC1=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
5-bromo-2-(tert-butyl)-7-methyl-2H-indazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC2=CN(N=C2C(=C1)C)C(C)(C)C
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Type
|
CUSTOM
|
Details
|
The reaction solution was stirred in a portable reactor at 95° C. for 10 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained in the above-described Step 1 (40.3 g)
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
After separation
|
Type
|
WASH
|
Details
|
the organic layer was washed successively with water four times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under vacuum
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)N1N=C2C(=CC(=CC2=C1)N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |